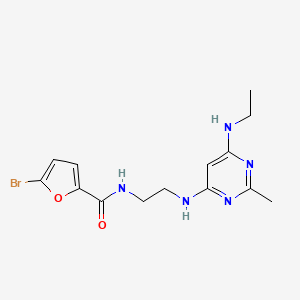

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to furan carboxamide derivatives. These derivatives have been studied for their potential antibacterial activities against various drug-resistant bacteria. The synthesis of such compounds typically involves the reaction of furan carboxylic acid derivatives with amines or other nucleophiles to introduce additional functional groups that may enhance biological activity .

Synthesis Analysis

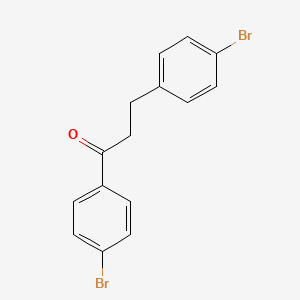

The synthesis of furan carboxamide derivatives can be achieved through reactions involving furan-2-carbonyl chloride and various amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding high product percentages . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, with the appropriate amine and brominated furan derivative as starting materials.

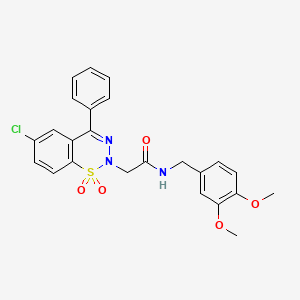

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle with oxygen as the heteroatom. The furan ring can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents, such as bromine or amine groups, that can significantly alter the compound's properties and biological activity .

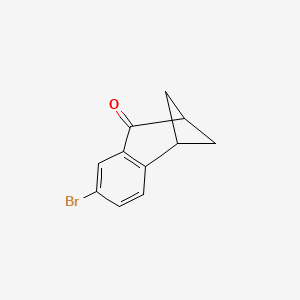

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For example, 5-bromocyclohepta[b]furan-4-one can react with primary amines like ethylamine to produce 6-amino derivatives through a cine-substitution reaction . Similarly, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate can react with different nucleophiles, leading to the substitution of bromine and the formation of various products, including secondary and tertiary amines . These reactions are crucial for the synthesis of more complex molecules, such as the one under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by the substituents attached to the furan ring. The introduction of bromine and amine groups can affect the molecule's polarity, solubility, and reactivity. The presence of a bromine atom, for instance, makes the compound more susceptible to nucleophilic substitution reactions, which can be exploited in further chemical modifications . The specific properties of "this compound" would need to be determined experimentally, but it is likely that the molecule exhibits characteristics typical of brominated and amino-substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Compounds related to the structural framework of "5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide" have been explored for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and their derivatives exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Amplifiers of Phleomycin

Derivatives of pyridinylpyrimidines with strongly basic side chains, including furan-2-yl substituents, have been investigated for their ability to amplify the effects of phleomycin against Escherichia coli. This suggests their potential in enhancing the efficacy of existing antibiotics or antitumor agents (Brown & Cowden, 1982).

Antibacterial and Anticancer Agents

Furan-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Additionally, some compounds have demonstrated potential as anticancer agents, showcasing the versatility of furan derivatives in therapeutic research (Siddiqa et al., 2022).

Synthetic Methodologies

Research into the synthesis and properties of furan-containing compounds provides valuable methodologies for creating novel derivatives with potential biological activities. For instance, efficient synthesis routes have been developed for furan derivatives, offering foundations for further chemical and biological studies (Hirokawa et al., 2000).

Eigenschaften

IUPAC Name |

5-bromo-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN5O2/c1-3-16-12-8-13(20-9(2)19-12)17-6-7-18-14(21)10-4-5-11(15)22-10/h4-5,8H,3,6-7H2,1-2H3,(H,18,21)(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHCKPJAMJLGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B2527055.png)

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)